Bacterial Sortase Substrate III, Abz/DNP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

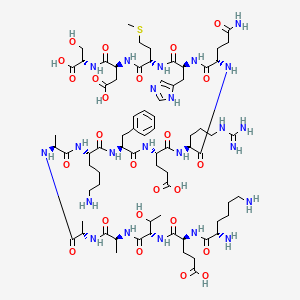

Bacterial Sortase Substrate III, Abz/DNP is an internally quenched fluorescent peptide substrate. Staphylococcus aureus transpeptidase sortase A (SrtA) reacts with its native substrate this compound, cleaving it and catalyzing the formation of an amide bond between the carboxyl group of threonine and the amino group of cell-wall crossbridges. Cleavage of this substrate can be monitored at Ex/Em=320 nm/420 nm.

Aplicaciones Científicas De Investigación

High-Performance Liquid Chromatography Assay Development

Kruger, Dostal, and McCafferty (2004) developed a high-performance liquid chromatography (HPLC) assay for Staphylococcus aureus sortase SrtA, which enhances the feasibility of analyzing SrtA substrate specificity, kinetic mechanism, and inhibition. The assay uses Gly5 and Abz-LPETG-Dap(Dnp)-NH2 as substrates, enabling the analysis of both acylation and transpeptidation steps of the SrtA reaction (Kruger, Dostal, & McCafferty, 2004).

Investigating Sortase A Enzymatic Properties

Aulabaugh et al. (2007) characterized the reactions of Staphylococcus aureus sortase with fluorogenic substrate Abz-LPETG-Dnp, contributing to the understanding of the kinetic mechanism of sortase. This research developed a reverse-phase HPLC assay, providing insights into the formation of a kinetically competent acyl enzyme intermediate during the transpeptidation reaction (Aulabaugh et al., 2007).

Sortase A as a Molecular "Stapler" for Protein Conjugation

Parthasarathy, Subramanian, and Boder (2007) demonstrated the use of recombinant Staphylococcus aureus Sortase A in attaching a model protein substrate to various surfaces. This study highlights Sortase A's potential as a molecular "stapler" for sequence-specific protein conjugation, opening avenues for its application in materials science (Parthasarathy, Subramanian, & Boder, 2007).

Interdisciplinary Applications of Sortase A

Dai, Böker, and Glebe (2019) discussed the use of sortase A (SrtA) in various interdisciplinary research applications, including protein modification, synthesis of protein-polymer conjugates, and protein immobilization on surfaces. This showcases the broad applicability of SrtA in both biology and materials science (Dai, Böker, & Glebe, 2019).

Structural Biology and Catalytic Mechanism Insights

Jacobitz et al. (2017) provided a comprehensive review of the structures and catalytic mechanism of sortase enzymes. They discussed the classifications of sortase homologs, substrate recognition, and insights into key reaction intermediates. This work contributes to the understanding of how sortases contribute to bacterial virulence and their potential as drug targets (Jacobitz et al., 2017).

Propiedades

Fórmula molecular |

C₄₁H₅₇N₁₁O₁₄ |

|---|---|

Peso molecular |

928.00 |

Secuencia |

One Letter Code: Abz-LPETG-K(Dnp)-NH2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.